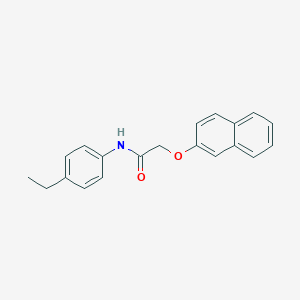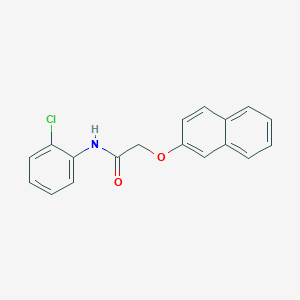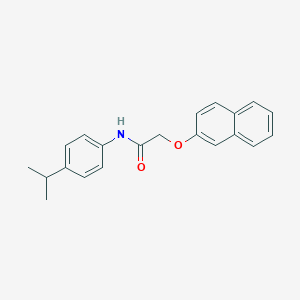![molecular formula C21H15Br2N3O2 B398717 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B398717.png)
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by bromination and methoxylation . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学研究应用
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This compound can interfere with cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-(1H-benzimidazol-2-yl)phenol: Lacks the bromine and methoxy groups but shares the core structure.
3,4-dibromo-6-methoxyphenol: Contains the bromine and methoxy groups but lacks the benzimidazole moiety.
Uniqueness
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C21H15Br2N3O2 |
|---|---|
分子量 |
501.2g/mol |
IUPAC 名称 |
2-[[3-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C21H15Br2N3O2/c1-28-18-10-15(22)19(23)14(20(18)27)11-24-13-6-4-5-12(9-13)21-25-16-7-2-3-8-17(16)26-21/h2-11,27H,1H3,(H,25,26) |
InChI 键 |
PLYTVGKLRGBEEF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
规范 SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


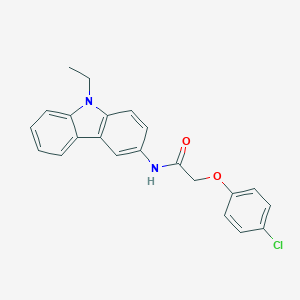
![2-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398636.png)
![2-Bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398641.png)
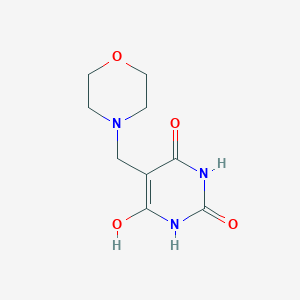
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B398644.png)
![2-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398645.png)
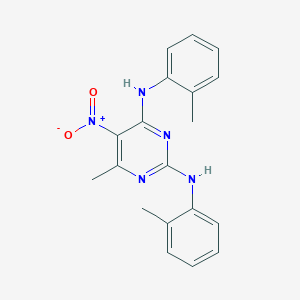
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B398649.png)
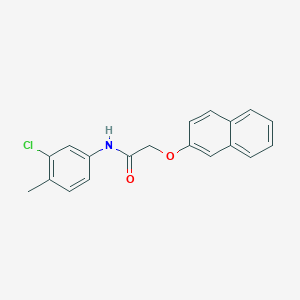

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B398653.png)
